molecular formula C7H13NO2 B047389 3-Piperidineacetic acid CAS No. 74494-52-3

3-Piperidineacetic acid

Cat. No.: B047389
CAS No.: 74494-52-3
M. Wt: 143.18 g/mol
InChI Key: WKXRHAACRPUBIC-UHFFFAOYSA-N
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Description

3-Piperidineacetic acid is an organic compound with the chemical formula C7H13NO2. It is a white crystalline solid with a peculiar smell. This compound is primarily used as an intermediate in organic synthesis and can be utilized in the preparation of various chemical products such as pharmaceuticals, fragrances, and paints .

Scientific Research Applications

3-Piperidineacetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

3-Piperidineacetic acid, also known as 2-(Piperidin-3-yl)acetic acid, is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . These effects suggest that this compound may interact with various targets in the body, leading to different physiological changes.

Biochemical Pathways

Piperidine derivatives are known to regulate multiple signaling molecules and pathways . This suggests that this compound may also influence various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Piperidine derivatives are known to have various pharmacological applications , suggesting that they have suitable ADME properties for therapeutic use.

Result of Action

Given the wide range of biological activities exhibited by piperidine derivatives , it can be inferred that this compound may have various molecular and cellular effects.

Safety and Hazards

3-Piperidineacetic acid is known to be irritating and should be avoided from contact with skin and eyes . Good laboratory safety measures should be followed to avoid inhalation of its gas or dust .

Future Directions

Piperidines, including 3-Piperidineacetic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Piperidineacetic acid is typically synthesized through the reaction of piperidine with bromoacetic acid. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:

Chemical Reactions Analysis

Types of Reactions: 3-Piperidineacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

3-Piperidineacetic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of a wide range of chemical products. Its versatility in undergoing various chemical reactions makes it a valuable compound in organic synthesis .

Properties

IUPAC Name

2-piperidin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXRHAACRPUBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300759
Record name 3-Piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74494-52-3
Record name 3-Piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74494-52-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidineacetic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074494523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Piperidineacetic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138735
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Record name 3-Piperidineacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(pyridin-3-yl)acetic acid (274 mg, 2.0 mmol, 1.0 eq) in AcOH (2 mL) was added PtO2 (226 mg, 1.0 mmol, 0.5 eq). The mixture was stirred at room temperature for 16 h under H2. The catalyst was filtered out and the filtrate was concentrated to give 2-(piperidin-3-yl)acetic acid as a slight yellow solid (300 mg, Y: 81%). ESI-MS (M+H)+: 143.1. 1H NMR (400 MHz, CD3OD) δ: 3.34-3.31 (m, 1H), 2.84-2.77 (m, 1H), 2.64-2.57 (m, 3H), 2.18-2.10 (m, 3H), 1.86-1.83 (m, 2H), 1.71-1.67 (m, 1H), 1.24-1.22 (m, 1H).
Quantity
274 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
226 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Pyridylacetic acid hydrochloride (13 grams) (74.9 mmoles) was hydrogenated as described in Preparative Example 15 to give a mixture of unreacted 3-pyridylacetic acid and the title compound (76:24) (8.63 grams, MH+ 144).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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